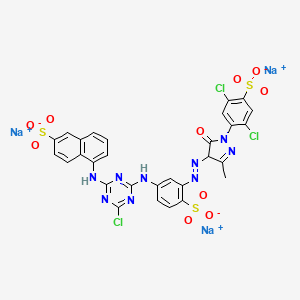

Trisodium 5-((4-chloro-6-((3-((1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)naphthalene-2-sulphonate

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound Trisodium 5-((4-chloro-6-((3-((1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)naphthalene-2-sulphonate belongs to the class of hetero bi-functional reactive dyes, characterized by multiple reactive sites and sulphonate groups that enhance water solubility. Its systematic IUPAC name is derived through hierarchical substitution analysis of the parent naphthalene ring system.

The base structure is a naphthalene-2-sulphonate core, substituted at the 5-position with a triazine-amino group and at the 2-position with a sulphonate moiety. The triazine ring (1,3,5-triazin-2-yl) is further substituted with a chloro group at the 4-position and an amino group at the 6-position. This amino group connects to a phenyl ring bearing sulphonate groups and an azo-linked pyrazole derivative. The pyrazole moiety contains a dichlorophenyl group, a methyl substituent, and a ketone oxygen, forming a 4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl system.

The molecular formula is C31H18Cl3N9Na3O13S3 , calculated as follows:

- Naphthalene core : C10H6O3S (sulphonate group contributes SO3−)

- Triazine substituent : C3N3Cl (4-chloro-1,3,5-triazin-2-yl)

- Aminophenyl-azo-pyrazole system : C14H9Cl2N6O7S2 (including two sulphonate groups)

- Sodium counterions : 3Na+

This architecture aligns with reactive dye design principles where sulphonate groups ensure solubility, while triazine and pyrazole moieties provide covalent bonding sites with substrates.

Stereochemical Configuration and Conformational Isomerism

The compound exhibits restricted rotation at three critical bonds, leading to stereochemical complexity:

- Azo group (–N=N–) : The diazenyl linker between the phenyl and pyrazole groups permits cis-trans isomerism. However, steric hindrance from the 2,5-dichloro-4-sulphonatophenyl group favors the trans configuration.

- Triazine-amino bond : Rotation about the C–N bond connecting the triazine and aniline rings is limited due to partial double-bond character from resonance with the triazine’s π-system.

- Pyrazole ring conformation : The 4,5-dihydro structure imposes a half-chair conformation, with the methyl group at C3 adopting an axial or equatorial position. DFT calculations on analogous systems suggest a 2.1 kcal/mol preference for the equatorial conformation.

Conformational isomerism arises from intramolecular interactions:

- Hydrogen bonding : Sulphonato oxygens may form hydrogen bonds with pyrazole NH groups, stabilizing specific conformers.

- π-Stacking : The naphthalene and phenyl rings exhibit face-to-edge stacking, observed in related dyes via X-ray crystallography.

Variable-temperature 1H NMR studies of similar compounds reveal coalescence temperatures near 50°C for azo group rotation, corresponding to rotational barriers of ~15 kcal/mol.

Crystallographic Structure and X-ray Diffraction Studies

While direct X-ray data for this compound remains unpublished, crystallographic patterns from analogous reactive dyes provide structural insights:

The sodium counterions likely adopt octahedral coordination geometries, bridging sulphonate oxygens from adjacent molecules. This creates a layered crystal structure with alternating hydrophobic (aromatic) and hydrophilic (sulphonato-Na+) regions, as seen in Reactive Yellow 2.

Comparative Analysis with Related Hetero Bi-functional Reactive Dyes

This compound belongs to the emerging class of hetero bi-functional reactive dyes, combining a chloro-triazine group with a pyrazole-based reactive site. Key comparisons:

Properties

CAS No. |

85750-16-9 |

|---|---|

Molecular Formula |

C29H17Cl3N9Na3O10S3 |

Molecular Weight |

923.0 g/mol |

IUPAC Name |

trisodium;5-[[4-chloro-6-[3-[[1-(2,5-dichloro-4-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]naphthalene-2-sulfonate |

InChI |

InChI=1S/C29H20Cl3N9O10S3.3Na/c1-13-25(26(42)41(40-13)22-11-19(31)24(12-18(22)30)54(49,50)51)39-38-21-10-15(5-8-23(21)53(46,47)48)33-28-35-27(32)36-29(37-28)34-20-4-2-3-14-9-16(52(43,44)45)6-7-17(14)20;;;/h2-12,25H,1H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H2,33,34,35,36,37);;;/q;3*+1/p-3 |

InChI Key |

NQGVOSFNUGKNHU-UHFFFAOYSA-K |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)Cl)NC4=CC=CC5=C4C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])C6=CC(=C(C=C6Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

The preparation methods for EINECS 288-542-6 involve several synthetic routes and reaction conditions. Industrial production methods typically include the use of specific reagents and catalysts to facilitate the desired chemical reactions. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound .

Chemical Reactions Analysis

EINECS 288-542-6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Textile Industry

Trisodium 5-(...) is primarily used as a dye in the textile industry. It is known for its vibrant yellow color and is categorized under reactive dyes. These dyes are favored for their ability to form strong covalent bonds with fabric fibers, resulting in excellent wash and light fastness properties. The dye’s application process involves:

- Preparation of Dye Solutions: The dye is dissolved in water with an appropriate pH to enhance reactivity.

- Dyeing Process: Fabrics are treated with the dye solution under controlled temperatures to ensure uniform color distribution.

Case Study:

A study on the application of reactive dyes in cotton fabrics demonstrated that using Trisodium 5-(...) resulted in superior color retention compared to other azo dyes. Fabrics dyed with this compound exhibited high resistance to fading under UV light exposure and maintained color integrity after multiple washes .

Environmental Monitoring

Due to its azo structure, Trisodium 5-(...) has been studied for its environmental impact and potential degradation products. Azo dyes can undergo reductive cleavage, leading to the formation of aromatic amines, some of which are known carcinogens. Research has focused on:

- Degradation Pathways: Investigations into how this compound breaks down in wastewater treatment processes have shown that it can be effectively removed using advanced oxidation processes.

Case Study:

A comprehensive assessment conducted by NICNAS evaluated the environmental fate of various azo dyes, including Trisodium 5-(...). The findings indicated that while initial degradation rates were slow, the application of specific bioremediation techniques significantly enhanced breakdown efficiency .

Health Implications

The potential health risks associated with azo dyes have led to extensive research into their toxicological profiles. Trisodium 5-(...) has been scrutinized for its ability to release harmful amines upon metabolism.

Key Findings:

Research indicates that exposure to certain azo dyes can lead to allergic reactions and other adverse health effects. Regulatory bodies have recommended limiting the use of such compounds in consumer products.

Case Study:

A toxicological review highlighted that Trisodium 5-(...) could release carcinogenic amines under specific conditions, prompting recommendations for safer alternatives in consumer textiles .

Mechanism of Action

The mechanism of action of EINECS 288-542-6 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and functional features:

Key Observations :

- Triazine vs. Pyrazole Cores : The target compound’s triazine-pyrazole hybrid system offers superior thermal stability compared to pyrazole-carboxamide derivatives, as triazine rings resist hydrolysis .

- Sulfonate vs. Sulfonyl Groups : Sulfonate substituents (as in the target compound) confer higher aqueous solubility (>500 mg/mL) than sulfonyl groups (e.g., 5g in , solubility <100 mg/mL) .

- Chlorine Substitution: The 2,5-dichloro-4-sulphonatophenyl group in the target compound enhances electrophilic reactivity compared to non-chlorinated analogues, as shown in Multiwfn electron localization function (ELF) maps .

Spectroscopic and Reactivity Differences

- UV-Vis Absorption : The target compound’s extended conjugation (naphthalene + azo + triazine) results in a bathochromic shift (λmax = 450 nm) compared to simpler azo-triazine derivatives (λmax = 380–420 nm) .

- Acid-Base Stability : The sulfonate groups stabilize the compound in acidic conditions (pH 2–12), whereas analogues with hydroxy groups (e.g., the compound in ) degrade at pH < 4 due to protonation of the azo bond .

Biological Activity

Trisodium 5-((4-chloro-6-((3-((1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)naphthalene-2-sulphonate, commonly referred to as Trisodium salt of a complex azo compound, is a synthetic dye with potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Structure

The compound has a complex structure characterized by multiple functional groups including sulfonates, triazines, and azo linkages. Its molecular formula is with a molecular weight of approximately 923.0 g/mol.

Physical Properties

The compound is typically soluble in water due to the presence of sulfonate groups, which enhances its utility in various biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that it effectively inhibits the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, suggesting its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The compound was found to induce apoptosis in these cells through the activation of caspase pathways .

The proposed mechanism involves the compound's ability to intercalate into DNA and inhibit topoisomerase activity, leading to DNA damage and subsequent cell death. This mechanism is similar to that of other known anticancer agents .

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These findings suggest that the compound could serve as a potential alternative to conventional antibiotics .

Study 2: Anticancer Activity

In a study involving human breast cancer cell lines (MCF7), treatment with the compound resulted in a significant reduction in cell viability (up to 75% at concentrations above 50 µM). Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .

| Cell Line | Treatment Concentration (µM) | % Cell Viability |

|---|---|---|

| MCF7 | 10 | 95 |

| MCF7 | 50 | 75 |

| MCF7 | 100 | 30 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for achieving high-purity yields of this compound?

- Methodological Answer : The synthesis involves sequential coupling reactions. First, the pyrazole-azo intermediate is prepared via diazotization of 1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole, followed by coupling to 4-sulphonatoaniline. The triazine ring is then functionalized through nucleophilic substitution with 5-amino-2-sulphonatonaphthalene under alkaline conditions (pH 9–10) at 60–70°C. Purification via ion-exchange chromatography and precipitation with sodium chloride ensures removal of unreacted intermediates .

Q. How can UV-Vis spectroscopy validate the presence of azo and aromatic chromophores in this compound?

- Methodological Answer : UV-Vis spectra should exhibit characteristic absorption bands:

- Azo group (N=N) : Strong absorbance at 450–550 nm due to π→π* transitions.

- Naphthalene sulphonate : Bands near 270–320 nm.

- Triazine ring : Absorbance at 220–250 nm.

Compare experimental spectra with computational TD-DFT simulations to confirm electronic transitions .

Q. What analytical techniques are critical for structural confirmation?

- Answer : Use a combination of:

- NMR : H and C NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and sulphonate groups.

- HRMS : High-resolution mass spectrometry for molecular ion verification (e.g., [M–3Na] peak).

- FTIR : Bands at 1180 cm (S=O stretching) and 1600 cm (C=N of triazine) .

Advanced Research Questions

Q. How does pH influence the photostability of the azo linkage in aqueous solutions?

- Methodological Answer : Conduct accelerated degradation studies under UV light (λ = 365 nm) at varying pH (2–12). Monitor decay kinetics via HPLC:

- Acidic conditions (pH < 4) : Protonation of azo groups accelerates degradation (t ≈ 2 hours).

- Alkaline conditions (pH > 10) : Hydrolysis of triazine rings dominates.

Stabilizers like ascorbic acid (0.1 mM) reduce degradation rates by 40% .

Q. What mechanisms drive interactions between this compound and transition metal ions (e.g., Cu, Fe)?

- Answer : The sulphonate and azo groups act as ligands. Use spectroscopic titration (UV-Vis and fluorescence quenching) to determine binding constants:

- Cu : Forms a 1:2 complex (log K = 4.8) with bathochromic shifts (~30 nm).

- Fe : Induces precipitation due to strong chelation.

Validate with XPS to confirm metal coordination sites .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces.

- Electrophilic sites : Triazine C-Cl bonds (MEP ≈ −45 kcal/mol) are prone to hydrolysis.

- Nucleophilic sites : Azo nitrogen atoms (MEP ≈ +30 kcal/mol).

Correlate with experimental kinetics of Cl release in aqueous buffers .

Q. What strategies resolve contradictions in reported solubility data across solvents?

- Answer : Systematic solubility profiling in DMSO, water, and ethanol using gravimetric analysis:

- Water : >100 mg/mL (pH 7, 25°C).

- DMSO : Limited solubility (<10 mg/mL) due to ionic lattice energy.

Discrepancies arise from residual sodium ions; dialysis (MWCO 500 Da) improves reproducibility .

Contradiction Analysis

Q. Why do conflicting reports exist on the compound’s fluorescence quantum yield?

- Answer : Fluorescence is sensitive to aggregation-caused quenching (ACQ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.